(2S)-N-[(2S,4S,6S)-6-hydroxy-1-[[(2S)-1-[[1-[[1-[[(2S,3S)-1-[[(2S)-1-[[1-[[1-[[(2S)-1-[2-hydroxyethyl(methyl)amino]propan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide
Overview
Description
(2S)-N-[(2S,4S,6S)-6-hydroxy-1-[[(2S)-1-[[1-[[1-[[(2S,3S)-1-[[(2S)-1-[[1-[[1-[[(2S)-1-[2-hydroxyethyl(methyl)amino]propan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide is a structurally complex 10-residue lipopeptide isolated from the fungus Trichoderma polysporum. It belongs to the trichogin class of lipopeptaibols antibiotics, which are known for their antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(2S,4S,6S)-6-hydroxy-1-[[(2S)-1-[[1-[[1-[[(2S,3S)-1-[[(2S)-1-[[1-[[1-[[(2S)-1-[2-hydroxyethyl(methyl)amino]propan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation of Trichoderma polysporum. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(2S,4S,6S)-6-hydroxy-1-[[(2S)-1-[[1-[[1-[[(2S,3S)-1-[[(2S)-1-[[1-[[1-[[(2S)-1-[2-hydroxyethyl(methyl)amino]propan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
(2S)-N-[(2S,4S,6S)-6-hydroxy-1-[[(2S)-1-[[1-[[1-[[(2S,3S)-1-[[(2S)-1-[[1-[[1-[[(2S)-1-[2-hydroxyethyl(methyl)amino]propan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: The compound is studied for its antimicrobial properties and its role in the innate immune response of organisms.
Medicine: this compound has potential therapeutic applications, including its use as an antibiotic and an immunosuppressive agent.
Industry: It is explored for its potential use in agricultural applications, such as biocontrol agents against plant pathogens
Mechanism of Action
The mechanism of action of (2S)-N-[(2S,4S,6S)-6-hydroxy-1-[[(2S)-1-[[1-[[1-[[(2S,3S)-1-[[(2S)-1-[[1-[[1-[[(2S)-1-[2-hydroxyethyl(methyl)amino]propan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide involves the formation of pores in bacterial cell membranes, leading to cell lysis and death. This pore formation disrupts the integrity of the microbial cell membrane, making it an effective antimicrobial agent . Additionally, this compound has been shown to inhibit ATP synthesis in mycobacteria, contributing to its anti-mycobacterial activity .
Comparison with Similar Compounds
Similar Compounds
Trichoderin A: Another lipopeptaibol antibiotic with similar antimicrobial properties.
Uniqueness
This compound is unique due to its specific sequence and structure, which confer its distinct antimicrobial and immunosuppressive properties. Its ability to form pores in bacterial cell membranes sets it apart from other similar compounds .
Properties
Molecular Formula |
C61H111N11O13 |
---|---|
Molecular Weight |
1206.6 g/mol |
IUPAC Name |
(2S)-N-[(2S,4S,6S)-6-hydroxy-1-[[(2S)-1-[[1-[[1-[[(2S,3S)-1-[[(2S)-1-[[1-[[1-[[(2S)-1-[2-hydroxyethyl(methyl)amino]propan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1,8-dioxodecan-2-yl]-1-[(2R)-2-methyldecanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H111N11O13/c1-19-22-23-24-25-26-28-39(6)53(81)72-30-27-29-46(72)51(79)65-45(34-37(4)33-44(75)35-43(74)21-3)50(78)63-41(8)48(76)67-61(16,17)57(85)70-59(12,13)55(83)66-47(38(5)20-2)52(80)64-42(9)49(77)68-60(14,15)56(84)69-58(10,11)54(82)62-40(7)36-71(18)31-32-73/h37-42,44-47,73,75H,19-36H2,1-18H3,(H,62,82)(H,63,78)(H,64,80)(H,65,79)(H,66,83)(H,67,76)(H,68,77)(H,69,84)(H,70,85)/t37-,38+,39-,40+,41+,42+,44+,45+,46+,47+/m1/s1 |
InChI Key |
OWSWXCJWFTUXHT-DKLQKDBXSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C[C@H](C)C[C@@H](CC(=O)CC)O)C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](C)CN(C)CCO |
Canonical SMILES |
CCCCCCCCC(C)C(=O)N1CCCC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(C)CN(C)CCO |
Synonyms |
tricholides trichopolyn trichopolyn B trichopolyn I trichopolyns |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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